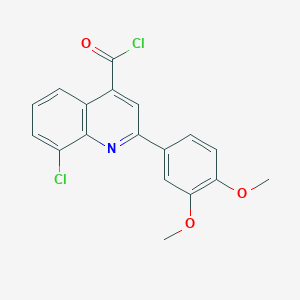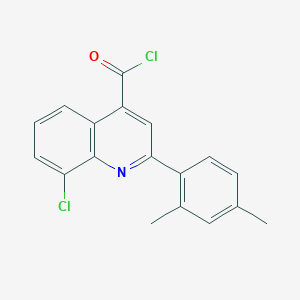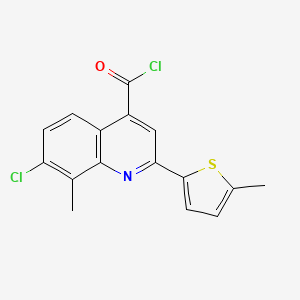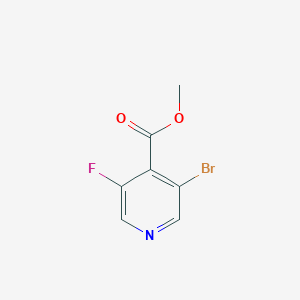
Methyl 3-bromo-5-fluoroisonicotinate
説明
Methyl 3-Bromo-5-fluoroisonicotinate (CAS# 1214325-21-9) is a useful reagent for the preparation of biologically active small molecules . It has a molecular weight of 234.02 and a molecular formula of C7H5BrFNO2 .
Molecular Structure Analysis
The molecular structure of Methyl 3-bromo-5-fluoroisonicotinate includes a pyridine ring with bromine and fluorine substituents, and a methyl ester group . The InChI key is DMXHIWQLBFVMDH-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 3-bromo-5-fluoroisonicotinate are not available, it’s known to be a useful reagent in the preparation of biologically active small molecules .Physical And Chemical Properties Analysis
Methyl 3-bromo-5-fluoroisonicotinate has several notable properties :科学的研究の応用
Methylation and Tautomerism Studies : Research into methylation and tautomerism of halogenated cytosines, such as 5-fluorocytosines, has been conducted to understand their chemical properties and reactions. These studies involve examining the effects of substituents like bromo and fluoro groups on the molecules' behavior, which is relevant for understanding the reactivity and potential applications of Methyl 3-bromo-5-fluoroisonicotinate in nucleotide chemistry and drug synthesis (Kulikowski & Shugar, 1979).
Chiral Stationary Phases for Chromatography : Derivatives of cellulose and amylose substituted with halogen groups, similar to the bromo and fluoro groups in Methyl 3-bromo-5-fluoroisonicotinate, have been evaluated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). These studies contribute to the development of chiral stationary phases for enantioseparation, which is essential in pharmaceutical research and development (Chankvetadze et al., 1997).
Base-pairing Energies in Nucleic Acids : Investigations into the base-pairing energies of proton-bound homodimers of cytosine and its halogenated derivatives have implications for understanding DNA structure and stability. Such studies can provide insights into how modifications like bromination and fluorination affect nucleic acid interactions, which is relevant for drug design and genetic engineering (Yang, Wu, & Rodgers, 2013).
Radioligand Development for Brain Imaging : Research into fluorine-18 labeled compounds for positron emission tomography (PET) imaging of brain receptors showcases the application of halogenated compounds in neuroscience. Such studies are crucial for developing diagnostic tools for neurological disorders and can provide a framework for using Methyl 3-bromo-5-fluoroisonicotinate in similar biomedical research applications (Siméon et al., 2012).
特性
IUPAC Name |
methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHIWQLBFVMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673239 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-fluoroisonicotinate | |
CAS RN |
1214325-21-9 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



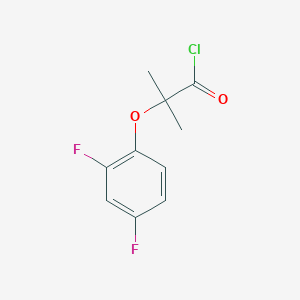
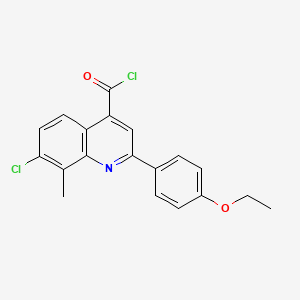
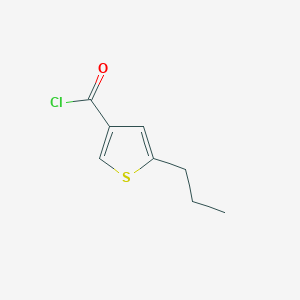
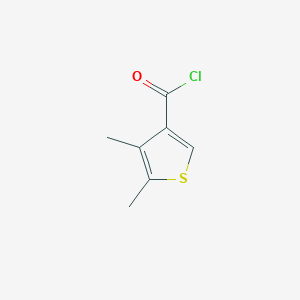
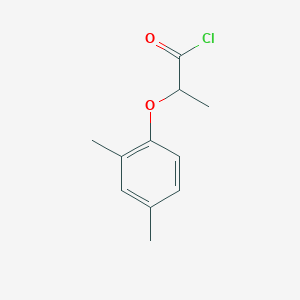
![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)



